molecular formula C16H14ClN3O2S B14999709 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B14999709
M. Wt: 347.8 g/mol
InChI Key: JNFGTNFNAQQUNF-UHFFFAOYSA-N
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Description

“N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” typically involves the following steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the benzothiadiazole ring.

    Formation of the Benzamide Moiety: This involves the reaction of the benzothiadiazole derivative with 4-(propan-2-yloxy)benzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole ring.

    Reduction: Reduction reactions could potentially modify the benzamide moiety.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiadiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Biological Probes: Used in the study of biological systems due to their fluorescent properties.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Polymers: Incorporation into polymeric materials to enhance properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with the benzamide moiety but different aromatic rings or substituents.

Uniqueness

The uniqueness of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” lies in its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or specific reactivity in chemical processes.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-9(2)22-11-5-3-10(4-6-11)16(21)18-14-12(17)7-8-13-15(14)20-23-19-13/h3-9H,1-2H3,(H,18,21)

InChI Key

JNFGTNFNAQQUNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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